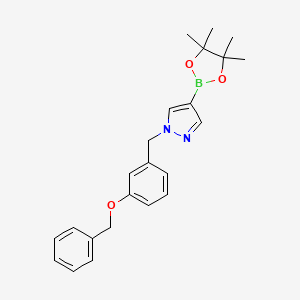

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C23H27BN2O3 and its molecular weight is 390.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-(benzyloxy)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound notable for its complex structure and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 390.3 g/mol. Its structure includes a pyrazole ring and a boron-containing dioxaborolane moiety, which are essential for its biological interactions.

Biological Activity Overview

Research has identified several biological activities associated with this compound, primarily focusing on its potential as an inhibitor in various biochemical pathways.

Inhibition Studies

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. The presence of the benzyloxy group is believed to enhance hydrophobic interactions with target proteins, potentially increasing the compound's efficacy as an inhibitor.

Case Study 1: TPH1 Inhibition

A recent study evaluated various compounds for their ability to inhibit TPH1. Compounds similar to the target compound demonstrated over 60% inhibition at concentrations of 100 µM. These findings highlight the importance of structural modifications in enhancing inhibitory activity .

Case Study 2: Pyrazole Derivatives Against HIV

Another study focused on a library of pyrazole derivatives where several compounds exhibited significant antiviral activity against HIV-1. The benzyloxy substitution was noted as a key feature contributing to the pharmacological profile of effective inhibitors .

Research Findings Summary Table

| Study Focus | Inhibitor | Activity | Concentration | Inhibition % |

|---|---|---|---|---|

| TPH1 Inhibition | Similar Pyrazole Derivatives | Enzyme Inhibition | 100 µM | >60% |

| Antiviral Activity | Pyrazole Library | HIV-1 Replication | 50 µM | >50% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural components allow for interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds exhibit potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth .

- Inhibition of Enzymatic Activity : Research indicates that the dioxaborolane moiety can enhance the compound's ability to inhibit enzymes that are overexpressed in cancerous cells. The incorporation of the benzyloxy group improves solubility and bioavailability, which are critical factors for drug efficacy .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Organic Synthesis Applications

- Building Block in Synthesis : Due to its boron-containing structure, this compound serves as a versatile building block in organic synthesis. It can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules .

- Functionalization : The presence of the benzyloxy group allows for further functionalization of the pyrazole ring, enabling the synthesis of more complex derivatives with tailored biological activities .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in polymer synthesis where boron-containing monomers are incorporated into polymer chains to impart unique properties such as improved thermal stability and mechanical strength .

- Nanotechnology : Its structural features make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties through functionalization enhances the targeting capabilities of these nanocarriers .

Case Studies

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides (X = Br, I, OTf). This reaction is pivotal for constructing biaryl systems in medicinal chemistry and materials science.

-

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination yield the coupled product .

-

Selectivity : The reaction tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) substituents on coupling partners .

Hydrolysis to Boronic Acid

The pinacol boronate ester undergoes hydrolysis under acidic conditions to generate the corresponding boronic acid, a key intermediate for further functionalization.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1M HCl, THF/H₂O (1:1), 25°C | – | 4-(3-(Benzyloxy)benzyl)-1H-pyrazole-4-boronic acid | 89% | |

| H₃PO₄, acetone, reflux | – | Same as above | 82% |

-

Applications : The boronic acid product is reactive in Rh- or Cu-catalyzed additions (e.g., conjugate additions to α,β-unsaturated carbonyls) .

Functionalization of the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitutions and alkylation reactions at the N1 position or C3/C5 positions.

Hydrogenolysis of the Benzyloxy Group

The benzyl ether protecting group is cleaved under catalytic hydrogenation conditions to reveal a phenolic hydroxyl group.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | – | 1-(3-Hydroxybenzyl)-4-boronate pyrazole | 95% | |

| Ammonium formate, Pd/C, MeOH | – | Same as above | 88% |

-

Applications : The phenol product serves as a precursor for etherification or esterification reactions.

Stille Coupling Reactions

The boronate ester participates in Stille couplings with organostannanes under palladium catalysis, expanding access to diverse aryl-pyrazole architectures.

| Conditions | Catalyst | Organostannane | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃, AsPh₃, DMF | (E)-vinylstannane | Styrenyl-substituted pyrazole | 65% | |

| Pd(PPh₃)₄, LiCl, THF | Arylstannane (e.g., PhSnBu₃) | Biaryl-pyrazole | 71% |

Nucleophilic Substitution at Boron

The boronate ester reacts with nucleophiles (e.g., Grignard reagents) to form alkyl- or aryl-boronate derivatives.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| RMgX (R = Me, Ph), THF, 0°C | – | Alkyl/aryl-boronate pyrazole | 60–75% |

Oxidation and Reduction Pathways

Propiedades

IUPAC Name |

1-[(3-phenylmethoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BN2O3/c1-22(2)23(3,4)29-24(28-22)20-14-25-26(16-20)15-19-11-8-12-21(13-19)27-17-18-9-6-5-7-10-18/h5-14,16H,15,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRCLMPXYJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.